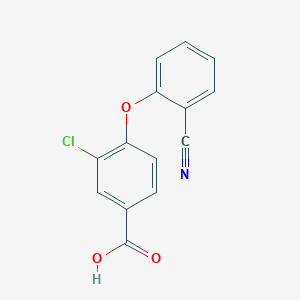

3-Chloro-4-(2-cyanophenoxy)benzoic acid

Description

3-Chloro-4-(2-cyanophenoxy)benzoic acid (CAS: 1281803-67-5) is a substituted benzoic acid derivative characterized by a chloro group at the 3-position and a 2-cyanophenoxy moiety at the 4-position of the benzene ring. The molecular formula is inferred as C₁₄H₈ClNO₃ based on its structure. This compound is used in pharmacological and chemical research, particularly as an intermediate in synthetic organic chemistry. Its structural features—electron-withdrawing groups (Cl and CN)—influence its physicochemical properties, such as solubility, acidity, and reactivity. Suppliers include ZINC48803794 and AKOS010655969, with purity levels typically ≥97% .

Propriétés

IUPAC Name |

3-chloro-4-(2-cyanophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-11-7-9(14(17)18)5-6-13(11)19-12-4-2-1-3-10(12)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWFXICVOGXLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-cyanophenoxy)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with 2-cyanophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the hydroxyl group of 2-cyanophenol displaces the chlorine atom on the 3-chlorobenzoic acid. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-4-(2-cyanophenoxy)benzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(2-cyanophenoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitrile group can be reduced to an amine group under suitable conditions.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory Activity

Research has indicated that 3-Chloro-4-(2-cyanophenoxy)benzoic acid exhibits significant anti-inflammatory properties. In studies involving animal models, the compound demonstrated efficacy in reducing edema induced by carrageenan injection, suggesting its potential use in treating inflammatory conditions . The minimum effective doses were established to be around 5 mg/kg, with notable inhibition percentages of bronchoconstriction observed .

2. Cancer Research

The compound has also been investigated for its role in cancer treatment. It was found to interact with specific proteins involved in cell survival pathways, such as Bcl-xL, indicating potential as an anti-cancer agent. The binding affinities of derivatives of this compound were measured using nuclear magnetic resonance (NMR) techniques, revealing promising results for further development .

Biological Applications

1. Buffering Agent in Cell Cultures

3-Chloro-4-(2-cyanophenoxy)benzoic acid serves as a non-ionic organic buffering agent in biological research. It helps maintain pH levels within a range of 6 to 8.5 during cell culture experiments, thus facilitating optimal conditions for cellular activities .

2. Inhibitors of Biological Pathways

Studies have shown that derivatives of this compound can inhibit specific biological pathways associated with diseases like asthma and allergic reactions. These findings suggest that the compound could be beneficial in developing treatments for respiratory conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-inflammatory | Reduces edema in animal models | Minimum effective dose: 5 mg/kg |

| Cancer Research | Interacts with Bcl-xL protein | Binding affinities measured via NMR |

| Biological Buffering | Maintains pH levels in cell cultures | Effective pH range: 6 - 8.5 |

| Inhibition of Pathways | Potential use in treating asthma and allergies | Significant inhibition percentages noted |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving guinea pigs, the administration of 3-Chloro-4-(2-cyanophenoxy)benzoic acid resulted in a marked decrease in paw swelling post-carrageenan injection, highlighting its therapeutic potential for inflammatory diseases .

Case Study 2: Cancer Treatment

A series of experiments evaluated the efficacy of this compound against various cancer cell lines. Results indicated that modifications to the chemical structure could enhance binding affinity to target proteins, leading to improved anti-cancer activity .

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(2-cyanophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and cyanophenoxy groups can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituted benzoic acids exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 3-chloro-4-(2-cyanophenoxy)benzoic acid with structurally related compounds:

Physicochemical Properties

- Solubility and Diffusivity: Benzoic acid derivatives with electron-withdrawing groups (e.g., Cl, CN) exhibit lower aqueous solubility compared to hydroxyl- or methoxy-substituted analogs. For example, benzoic acid and phenol are extracted faster than acetic acid due to higher distribution coefficients (m) . The cyanophenoxy group in the target compound likely reduces solubility but enhances membrane permeability.

- Acidity: The chloro and cyanophenoxy groups increase the acidity of the benzoic acid moiety (pKa ~2-3), making it more reactive in esterification or amidation reactions compared to unsubstituted benzoic acid (pKa ~4.2).

Antioxidant Activity

Cinnamic acid derivatives (e.g., caffeic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance stabilization of radicals via the CH=CHCOOH group .

Activité Biologique

3-Chloro-4-(2-cyanophenoxy)benzoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-Chloro-4-(2-cyanophenoxy)benzoic acid features a chloro substituent and a cyanophenoxy group that may influence its interaction with biological targets. The presence of these functional groups suggests potential for varied biochemical interactions, which can modulate enzyme activity or receptor binding.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : It may interact with specific enzymes, influencing their activity and affecting metabolic pathways.

- Receptor Modulation : The compound could bind to receptors, altering cellular signaling cascades.

- Biochemical Pathways : The structural characteristics allow for interactions that can lead to changes in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Chloro-4-(2-cyanophenoxy)benzoic acid. For instance, it has been shown to induce apoptosis in cancer cell lines by modulating the expression of Bcl-2 family proteins, which are crucial in regulating cell death. In particular, compounds similar to it have demonstrated the ability to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in mice, related compounds have been observed to increase regulatory T-cell populations and FoxP3 expression. This suggests a potential role in modulating immune responses and reducing inflammatory conditions .

Case Studies and Experimental Data

Several studies have investigated the biological effects of compounds related to 3-Chloro-4-(2-cyanophenoxy)benzoic acid:

- Antifungal Activity : A study evaluated various derivatives against plant pathogens, revealing significant antifungal properties at concentrations as low as 50 μg/mL .

- Cytotoxicity Assays : Compounds structurally related to 3-Chloro-4-(2-cyanophenoxy)benzoic acid have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Immunomodulatory Effects : The compound's ability to modulate T-cell populations suggests therapeutic potential in autoimmune and inflammatory diseases .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.